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Compound of Interest

Compound Name: 3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692

Core Molecular Profile and Physicochemical
Properties

3,5-Dichloro-2-iodopyrazine is a polysubstituted aromatic heterocycle featuring a pyrazine
core. The strategic placement of two chlorine atoms and one iodine atom makes it a highly
valuable and versatile building block in synthetic organic chemistry, particularly for constructing
complex pharmaceutical molecules.[1]

Key Identifiers and Data

The fundamental properties of 3,5-dichloro-2-iodopyrazine are summarized below.
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Property Value Source(s)
Molecular Formula C4HCI2IN2 [1112][3]
Molecular Weight 274.87 g/mol [1]
Monoisotopic Mass 273.85614 Da [3]

CAS Number 136866-30-3 [11[2]

SMILES String C1=C(N=C(C(=N1))CI)Cl 3]

) Solid (presumed, typical for
Physical State o N/A
similar compounds)

Hazard Statement Irritant [2]

Synthesis and Purification

The efficient synthesis of 3,5-dichloro-2-iodopyrazine is critical for its utility. The most
effective reported method involves the direct and regioselective iodination of a readily available
precursor, 2,6-dichloropyrazine.[1]

Synthetic Rationale and Mechanism

The key challenge in synthesizing this molecule is achieving iodination at the C2 position with
high selectivity. Standard electrophilic iodination methods are often ineffective on the electron-
deficient pyrazine ring. Therefore, a more advanced approach is required.

The chosen methodology utilizes a directed metalation approach facilitated by a highly reactive
"turbo-Grignard" reagent, specifically 2,2,6,6-tetramethylpiperidyl zinc chloride lithium chloride
(TMPZnCI-LiCl).[1] This reagent acts as a potent, non-nucleophilic base that selectively
deprotonates the most acidic position on the 2,6-dichloropyrazine ring (the C2 position). The
resulting pyrazinyl-zinc intermediate is then quenched with an iodine electrophile (e.g., I2) to
yield the desired product.

The workflow for this synthesis is illustrated below.
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Caption: Synthesis workflow for 3,5-dichloro-2-iodopyrazine.

Experimental Protocol

The following is a representative, step-by-step protocol based on the described synthetic
strategy.
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e Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry
tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer.

» Reagent Preparation: Cool the THF to the specified reaction temperature (e.g., -10 °C). Add
2,6-dichloropyrazine to the vessel.

o Metalation: Slowly add a solution of TMPZnCI-LiCl in THF to the reaction mixture. Allow the
mixture to stir for a defined period (e.g., 1 hour) to ensure complete formation of the zinc
intermediate.

« lodination: Introduce a solution of iodine (I2) in THF dropwise. The reaction is typically
exothermic and may require continued cooling.

e Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS),
guench the reaction by adding a saturated aqueous solution of sodium thiosulfate to
consume excess iodine.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine.

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate the solvent in vacuo. Purify the resulting crude product using column
chromatography on silica gel to isolate pure 3,5-dichloro-2-iodopyrazine.

e Characterization: Confirm the identity and purity of the final product using analytical
techniques such as NMR (*H, 13C), LC-MS, and HPLC.[4]

Chemical Reactivity and Synthetic Applications

The utility of 3,5-dichloro-2-iodopyrazine stems from the differential reactivity of its three
halogen substituents. This allows for selective, stepwise functionalization, making it a powerful
tool for building molecular complexity.

o Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for
classic cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig
amination. This allows for the introduction of a wide variety of substituents (aryl, alkyl,
alkynyl, amino groups) at the C2 position.
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e Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are susceptible to SNAr
reactions, particularly when activated by the electron-withdrawing pyrazine ring.[1] This
reactivity allows for the introduction of nucleophiles like amines, alcohols, or thiols at the C3
and C5 positions. The reaction conditions can often be tuned to favor substitution at one site
over the other.

The differential reactivity enables a logical, multi-step synthetic sequence.
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Caption: Stepwise functionalization pathway for 3,5-dichloro-2-iodopyrazine.

This strategic reactivity makes the compound a cornerstone intermediate in the synthesis of
kinase inhibitors, GPCR modulators, and other biologically active molecules where a
substituted pyrazine scaffold is required.

Safety, Handling, and Storage

As with all halogenated organic reagents, proper safety protocols must be strictly followed
when handling 3,5-dichloro-2-iodopyrazine.

o Hazard Classification: The compound is classified as an irritant.[2] Direct contact with the
skin, eyes, and respiratory tract should be avoided.

« Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent
degradation. It should be kept away from incompatible materials such as strong oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
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